N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS2/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUWAWNWFCXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 4-fluoroaniline with thioamide to form the thiazole ring. This intermediate is then reacted with 3-(methylthio)benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide, exhibit notable antimicrobial properties. They have been tested against various bacterial strains and fungi.
- Case Study : In a study evaluating various thiazole derivatives, compounds were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. The results showed promising activity at concentrations as low as 1 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation.
- Case Study : A study focused on thiazole derivatives demonstrated their effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Compounds were evaluated using the Sulforhodamine B assay, revealing significant cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and biological activity |
| Thiazole Ring | Acts as a pharmacophore with diverse biological activities |
| Methylthio Group | Contributes to increased solubility and bioavailability |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies help elucidate the mechanism of action and predict the efficacy of the compound in biological systems.
Findings from Molecular Docking:
- Binding affinities were calculated, showing strong interactions with target receptors involved in cancer cell proliferation and microbial resistance mechanisms.
- The docking simulations suggest that the compound fits well into the active sites of target proteins, indicating potential for further drug development.
Mechanism of Action
The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key Comparisons :
Analysis :
- Electronic Effects : The 4-fluorophenyl group in the target compound provides electron-withdrawing character, contrasting with the electron-rich pyridyl (9a, 4g) or polar trifluoromethyl (6d) groups. This may alter redox stability or target binding.
- Solubility : Compounds with basic side chains (e.g., 4g’s piperazinyl group) exhibit improved aqueous solubility compared to the hydrophobic methylthio group in the target compound .
Benzamide Substituent Modifications
Key Comparisons :
Analysis :
- Spectral Signatures : The methylthio group in the target compound would produce distinct 1H NMR signals (δ ~2.5 ppm) compared to halogen or sulfonyl substituents. Fluorine atoms in the benzamide (e.g., 6d) cause deshielding in aromatic regions .
- Bioactivity Trends : Halogenated benzamides (e.g., 4d) are associated with enhanced antimicrobial activity due to increased electrophilicity, whereas methylthio groups may modulate toxicity profiles .
Biological Activity
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and methylthio groups contributes to its pharmacological properties. The molecular structure can be represented as follows:
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit varying degrees of antimicrobial activity. In a study evaluating similar compounds, it was found that derivatives containing thiazole rings demonstrated activity against both Gram-positive and Gram-negative bacteria, albeit at higher minimum inhibitory concentrations (MICs) compared to standard antibiotics like chloramphenicol and ketoconazole .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference Drug | Reference MIC (μg/mL) |
|---|---|---|---|---|
| 1b | E. faecalis | 100 | Chloramphenicol | 25 |
| 5b | C. albicans | 4.01 | Fluconazole | 0.5 |
| 5c | A. niger | 4.23 | Ciprofloxacin | 1 |
The compound under discussion may exhibit similar activity patterns due to its structural similarities with other thiazole derivatives.
Anticancer Potential
The anticancer properties of this compound have also been investigated. Compounds with thiazole moieties have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
In particular, studies on related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 1.30 μM for a structurally similar compound against HepG2 cells, indicating potent antitumor activity .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | Apoptosis induction |
| SAHA | HepG2 | 17.25 | Histone deacetylase inhibition |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole or phenyl rings can significantly enhance potency.
Key Findings:
- Electron-withdrawing groups (e.g., NO₂) at the para position improve antibacterial activity.
- Hydrophobic moieties increase lipophilicity, enhancing overall bioactivity.
- Substitutions on the benzamide portion can lead to improved interactions with biological targets.
Case Studies
Recent case studies have highlighted the effectiveness of thiazole derivatives in clinical settings. For example, a derivative similar to this compound was evaluated in a xenograft model and showed significant tumor growth inhibition compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclo-condensation of α-haloketones (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) with substituted thioamides under reflux in ethanol. Reaction time (30–60 minutes) and stoichiometric ratios are critical for minimizing side products. Yields can be optimized by controlling temperature (reflux at ~78°C) and using anhydrous conditions. Post-reaction workup includes extraction with ethyl acetate and recrystallization from ethanol for purification .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for fluorophenyl/thiazole) and methylthio groups (δ 2.5–3.0 ppm).
- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z ~370–400 for C17H14FN2OS2).
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
Q. What in vitro assays are suitable for initial screening of its anticancer activity?
- Methodological Answer : Use cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Caspase-3/7 activation assays can verify apoptosis induction. Dose-response curves (1–100 µM) and controls (e.g., doxorubicin) are essential for validating activity .
Advanced Research Questions
Q. How does the methylthio substituent at position 3 of the benzamide moiety influence target binding compared to methoxy or nitro groups?
- Methodological Answer : The methylthio group enhances lipophilicity, improving membrane permeability. Molecular docking studies show its sulfur atom forms van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparatively, methoxy groups donate electron density, altering binding affinities, while nitro groups may sterically hinder interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). Normalize data using standardized protocols (e.g., NCI-60 panel for anticancer screening). Meta-analyses of SAR studies can clarify substituent effects. For example, fluorophenyl-thiazole derivatives show variable potency against EGFR vs. VEGFR kinases, requiring target-specific validation .
Q. How can molecular dynamics simulations improve understanding of its mechanism of action?
- Methodological Answer : Simulations (e.g., GROMACS) model ligand-protein interactions over 50–100 ns trajectories. Key metrics include binding free energy (MM-PBSA) and hydrogen bond occupancy. For example, simulations of thiazole derivatives binding to tubulin reveal stable interactions with β-tubulin’s colchicine site, explaining antimitotic activity .
Q. What is the rationale for designing multi-target ligands using this compound’s scaffold?
- Methodological Answer : The thiazole-benzamide core permits modular substitution for polypharmacology. For Alzheimer’s research, hybridizing with triazole or pyridazine moieties (via click chemistry) can yield dual acetylcholinesterase/monoamine oxidase inhibitors. Structural data (e.g., X-ray crystallography of target-ligand complexes) guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
